molecular formula C22H28N2O4 B3570846 1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine CAS No. 5738-10-3

1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B3570846
CAS No.: 5738-10-3
M. Wt: 384.5 g/mol
InChI Key: FQIPDDFYTDWSQP-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzoyl group substituted with diethoxy groups at the 3 and 4 positions, and a methoxyphenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzoic acid and 2-methoxyaniline.

    Formation of Benzoyl Chloride: 3,4-Diethoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The benzoyl chloride is then reacted with 2-methoxyaniline in the presence of a base such as triethylamine (TEA) to form the corresponding amide.

    Cyclization: The amide undergoes cyclization with piperazine in the presence of a suitable catalyst to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-Diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or diethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-(3,4-Diethoxybenzoyl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxybenzoyl)-4-(2-methoxyphenyl)piperazine: This compound has methoxy groups instead of diethoxy groups, which may result in different chemical and biological properties.

    1-(3,4-Diethoxybenzoyl)-4-(2-chlorophenyl)piperazine: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity.

    1-(3,4-Diethoxybenzoyl)-4-(2-hydroxyphenyl)piperazine: The hydroxy group can introduce additional hydrogen bonding interactions, affecting the compound’s solubility and binding affinity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-27-20-11-10-17(16-21(20)28-5-2)22(25)24-14-12-23(13-15-24)18-8-6-7-9-19(18)26-3/h6-11,16H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIPDDFYTDWSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360406
Record name STK070909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5738-10-3
Record name STK070909
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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